2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methoxybutanoic acid
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Overview
Description
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methoxybutanoic acid is a synthetic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used to protect amino groups during peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methoxybutanoic acid typically involves the following steps:
Starting Material: The synthesis begins with an amino acid as the starting material.
Fmoc Protection: The amino acid is reacted with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base to form the Fmoc-protected amino acid.
Esterification: The Fmoc-protected amino acid is then esterified with methoxybutanoic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Using bulk reactors for the Fmoc protection and esterification steps.
Purification: Employing large-scale purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methoxybutanoic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed under basic conditions using piperidine, yielding the free amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Substitution: Various electrophiles can be used in the presence of a base to facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions include deprotected amino acids and substituted derivatives, depending on the reagents used .
Scientific Research Applications
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methoxybutanoic acid has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of peptides due to its Fmoc protecting group.
Bioconjugation: The compound is used in bioconjugation techniques to link peptides to other biomolecules.
Drug Development: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methoxybutanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. The deprotection step, involving piperidine, removes the Fmoc group, allowing the amino group to participate in subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- (3S)-4-(4-Bromophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- (2S)-6-Amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid
Uniqueness
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methoxybutanoic acid is unique due to its specific structure, which includes a methoxybutanoic acid moiety. This structure provides distinct reactivity and properties compared to other Fmoc-protected amino acids .
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methoxybutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-22(19(20(23)24)11-12-26-2)21(25)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOXDDPFTMVVMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCOC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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